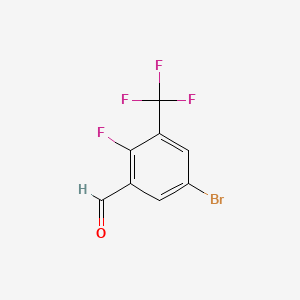

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEXEDWUBIBSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716486 | |

| Record name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-26-7 | |

| Record name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry and materials science.

Core Physicochemical Properties

This compound is a multifunctional aromatic compound with the chemical formula C₈H₃BrF₄O.[1] Its structure incorporates a bromine atom, a fluorine atom, and a trifluoromethyl group, which collectively influence its reactivity and biological properties.[1] The trifluoromethyl group is particularly noteworthy for its role in enhancing lipophilicity and metabolic stability, desirable traits in drug design.[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1291487-26-7 | [1] |

| Molecular Formula | C₈H₃BrF₄O | [1] |

| Molecular Weight | ~271.01 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical transformations. A common method involves the regioselective bromination of a precursor molecule.

Experimental Protocol: Synthesis via Regioselective Bromination

A widely adopted method for synthesizing the title compound is through the regioselective bromination of 2-fluoro-3-(trifluoromethyl)benzaldehyde.[1]

-

Reagents and Materials:

-

2-fluoro-3-(trifluoromethyl)benzaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (solvent)

-

Petroleum ether

-

Ethyl acetate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)

-

-

Procedure:

-

The reaction is conducted in acetonitrile as the solvent.

-

The temperature is maintained at 0°C.

-

N-Bromosuccinimide (NBS) is used as the brominating agent in an electrophilic aromatic substitution reaction. The electron-withdrawing nature of the trifluoromethyl and aldehyde groups directs the bromination to the para position relative to the fluorine atom.[1]

-

The reaction is allowed to proceed for 1 hour.[1]

-

Following the reaction, the product is purified using column chromatography with a mixture of petroleum ether and ethyl acetate as the eluent.[1]

-

This process has been reported to yield the final product, this compound, with a purity of 66%.[1]

-

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a highly valuable building block in several areas of chemical research and development, primarily due to its unique combination of reactive sites.

-

Medicinal Chemistry: The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a desirable intermediate in drug design.[1] The aldehyde functional group serves as a reactive handle for various chemical transformations, such as condensation and nucleophilic addition reactions, to generate novel chemical entities.[1] The bromo and fluoro substituents provide opportunities for further functionalization through cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in drug discovery campaigns.[1] This compound is particularly utilized in the development of kinase inhibitors.[1]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, this benzaldehyde derivative is also employed in the synthesis of advanced agrochemicals and functional materials.[1] The multiple halogen substituents facilitate the creation of diverse compound libraries through parallel synthesis, which is beneficial for high-throughput screening in both agrochemical and materials science research.[1]

-

Chemical Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. The bromine atom allows for nucleophilic substitution reactions, further expanding the synthetic utility of this compound.[1]

References

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, a halogenated aromatic aldehyde of significant interest in medicinal chemistry and materials science. We delve into its chemical properties, synthesis, and applications, with a particular focus on its role as a versatile intermediate in the development of complex pharmaceutical agents, including kinase inhibitors. This document includes detailed experimental protocols for its utilization in key synthetic transformations and presents its physicochemical data in a structured format for ease of reference.

Introduction

This compound is a highly functionalized aromatic building block that has gained prominence in the fields of organic synthesis and drug discovery. Its structure is characterized by the presence of four distinct reactive moieties on a benzene ring: a bromine atom, a fluorine atom, a trifluoromethyl group, and an aldehyde group. This unique combination of functional groups makes it an exceptionally valuable precursor for the synthesis of complex molecules.

The trifluoromethyl group is particularly noteworthy, as its incorporation into drug candidates is a widely employed strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1] The bromine and fluorine atoms provide handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, while the aldehyde group is a versatile functional group for condensation and nucleophilic addition reactions.[1]

Physicochemical Properties

The key physicochemical properties of this compound and related compounds are summarized in the table below. While specific experimental data such as melting and boiling points for the title compound are not widely reported, data for analogous structures are provided for comparative purposes.

| Property | This compound | 5-Bromo-2-fluorobenzaldehyde | 2-Bromo-5-(trifluoromethyl)benzaldehyde |

| CAS Number | 1291487-26-7 | 93777-26-5 | 102684-91-3 |

| Molecular Formula | C₈H₃BrF₄O | C₇H₄BrFO | C₈H₄BrF₃O |

| Molecular Weight | 271.01 g/mol | 203.01 g/mol [2][3] | 253.02 g/mol [4][5] |

| Purity | ≥97% | 97%[2] | 97% |

| Appearance | Not specified | Colorless to Yellow Liquid | Colorless to Yellow Liquid |

| Boiling Point | Data not available | 230 °C (lit.)[2] | Data not available |

| Density | Data not available | 1.71 g/mL at 25 °C (lit.)[2] | Data not available |

| Refractive Index | Data not available | n20/D 1.57 (lit.)[2] | Data not available |

Synthesis and Reactivity

Synthesis

The synthesis of substituted bromobenzaldehydes often involves electrophilic aromatic substitution on a corresponding benzaldehyde derivative. For instance, a common route for a related compound, 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, involves the regioselective bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde using N-bromosuccinimide (NBS). The directing effects of the hydroxyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups ensure the desired regioselectivity.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the reactivity of its functional groups:

-

Aldehyde Group: This group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions such as reductive amination, Wittig reactions, and the formation of imines and hydrazones.[1]

-

Bromo Group: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amine substituents, providing a powerful tool for generating diverse compound libraries for high-throughput screening.

-

Trifluoromethyl Group: As mentioned, this group is crucial for modulating the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved efficacy and a better drug-like profile.[1]

The logical workflow for utilizing this building block in drug discovery is depicted below.

Caption: Synthetic workflow using this compound.

Experimental Protocols: Application in Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[6][7] The bromine atom on the benzaldehyde allows for its incorporation into larger scaffolds via cross-coupling reactions, a cornerstone of modern kinase inhibitor development.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the aryl bromide and a boronic acid or ester.[8][9][10] This is a common strategy to build the biaryl scaffolds often found in kinase inhibitors.

The catalytic cycle for this reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

Below is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide like this compound. Optimization may be required for specific substrates.

| Step | Procedure | Reagents & Conditions |

| 1. Reaction Setup | To a dry reaction flask, add the aryl bromide, the desired arylboronic acid, a palladium catalyst, and a base. | - Aryl Bromide: this compound (1.0 eq.) - Arylboronic Acid: (1.1-1.5 eq.) - Catalyst: Pd(PPh₃)₄ (2-5 mol%) - Base: K₂CO₃ or K₃PO₄ (2.0 eq.) |

| 2. Inert Atmosphere | Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times. | Inert gas atmosphere is crucial to prevent catalyst degradation. |

| 3. Solvent Addition | Add an anhydrous solvent system via syringe. | A mixture of 1,4-dioxane and water is commonly used. |

| 4. Reaction | Heat the reaction mixture with vigorous stirring. | Typically 80-110 °C for 12-24 hours. |

| 5. Monitoring | Monitor the progress of the reaction. | Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

| 6. Workup | Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard aqueous workup procedure. |

| 7. Purification | Purify the crude product. | Column chromatography on silica gel. |

This protocol provides a robust starting point for researchers looking to utilize this compound in the synthesis of biaryl compounds, which are key pharmacophores in many kinase inhibitors.[8][10]

Conclusion

This compound is a high-value, multifunctional building block with significant applications in medicinal chemistry. Its unique array of functional groups provides a versatile platform for the synthesis of complex organic molecules. The ability to perform selective modifications at the aldehyde and bromo positions, combined with the beneficial properties imparted by the trifluoromethyl group, makes this compound a strategic choice for drug discovery campaigns, particularly in the development of novel kinase inhibitors. The protocols and data provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical development.

References

- 1. This compound | 1291487-26-7 | Benchchem [benchchem.com]

- 2. 5-Bromo-2-fluorobenzaldehyde 97 93777-26-5 [sigmaaldrich.com]

- 3. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the primary synthetic route, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory-scale preparation.

Introduction

This compound (CAS No. 1291487-26-7) is a substituted aromatic aldehyde of significant interest in the development of novel pharmaceuticals and functional materials. The presence of orthogonal reactive sites—the aldehyde group, the bromine atom, and the fluorine atom—coupled with the electron-withdrawing trifluoromethyl group, makes it a versatile intermediate for a variety of chemical transformations. This guide focuses on the most common and effective method for its synthesis: the regioselective bromination of 2-fluoro-3-(trifluoromethyl)benzaldehyde.

Primary Synthesis Route: Regioselective Bromination

The principal pathway for the synthesis of this compound involves the electrophilic aromatic substitution of 2-fluoro-3-(trifluoromethyl)benzaldehyde. The electron-withdrawing nature of the aldehyde and trifluoromethyl groups directs the incoming electrophile (bromine) to the position para to the fluorine atom, resulting in the desired 5-bromo product. Two primary brominating agents are employed for this transformation: N-Bromosuccinimide (NBS) and elemental bromine.

A logical workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the two primary methods of bromination.

Method A: Bromination with N-Bromosuccinimide (NBS)

This method is a widely used and effective procedure for the regioselective bromination of the starting material.

Reaction Scheme:

Caption: Bromination using N-Bromosuccinimide.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-(trifluoromethyl)benzaldehyde in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add N-Bromosuccinimide (NBS) portion-wise over a period of 15 minutes, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure product.

Method B: Bromination with Elemental Bromine

This alternative method utilizes elemental bromine and can be advantageous for larger scale synthesis.

Reaction Scheme:

Caption: Bromination using elemental Bromine.

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-(trifluoromethyl)benzaldehyde in dichloromethane.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Slowly add a solution of elemental bromine in dichloromethane dropwise to the reaction mixture, maintaining the temperature at -10 °C.

-

Stir the reaction mixture at -10 °C for 4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, allow the reaction mixture to warm to room temperature.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from hexane to obtain the final product.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthesis routes.

| Parameter | Method A (NBS) | Method B (Elemental Bromine) |

| Starting Material | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | 2-Fluoro-3-(trifluoromethyl)benzaldehyde |

| Brominating Agent | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |

| Solvent | Acetonitrile | Dichloromethane |

| Reaction Temperature | 0 °C | -10 °C |

| Reaction Time | 1 hour | 4 hours |

| Reported Yield | ~66% | ~72% |

| Purification Method | Column Chromatography (Petroleum ether/EtOAc) | Recrystallization (Hexane) |

| Potential Purity | Up to 99.2% with pilot-scale production | High purity achievable through recrystallization |

Characterization Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The aldehyde proton would appear as a singlet at a downfield chemical shift (typically around 10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all eight carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group, the carbon bearing the trifluoromethyl group (showing a characteristic quartet due to C-F coupling), and the aromatic carbons, some of which will show coupling to fluorine.

-

IR (Infrared) Spectroscopy: The IR spectrum would show a strong characteristic absorption band for the aldehyde C=O stretch (typically around 1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (270.94 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.

Conclusion

The synthesis of this compound is reliably achieved through the regioselective bromination of 2-fluoro-3-(trifluoromethyl)benzaldehyde. Both the N-Bromosuccinimide and elemental bromine methods offer effective pathways to the desired product, with the choice of method potentially depending on the scale of the synthesis and available resources. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize this important chemical intermediate.

Technical Guide: ¹H and ¹³C NMR Data of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for the compound 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents the available ¹H NMR data, a comprehensive experimental protocol for NMR analysis of aromatic aldehydes, and a visual representation of the experimental workflow.

Introduction

This compound is a substituted aromatic aldehyde containing bromine, fluorine, and a trifluoromethyl group. These functionalities make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide offers a centralized resource for its NMR spectral properties and the methodology to acquire them.

Data Presentation

The following table summarizes the reported ¹H NMR spectral data for this compound. The data was acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.02 | Singlet (s) | - | 1H | Aldehyde (CHO) |

| 7.95 | Doublet (d) | 2.4 | 1H | Aromatic (Ar-H) |

| 7.89 | Doublet (d) | 2.4 | 1H | Aromatic (Ar-H) |

Note: As of the latest search, the specific ¹³C NMR data for this compound was not available in the public domain resources accessed.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic aldehydes such as this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Purity : Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration is recommended, ideally a saturated solution, to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can also be used depending on the solubility of the compound. The choice of solvent can slightly affect the chemical shifts.

-

Dissolution and Filtration : After adding the solvent to the sample in a clean vial, ensure complete dissolution by gentle vortexing or sonication. To remove any particulate matter that can degrade the spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean and dry 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0.00 ppm for both ¹H and ¹³C NMR.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : Typically 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay (d1) : 1-5 seconds.

-

Number of Scans : 8 to 64 scans, depending on the sample concentration.

For ¹³C NMR Spectroscopy:

-

Pulse Program : A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : Typically 0-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans : 1024 or more scans, depending on the sample concentration.

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing : Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration : For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an NMR experiment and the chemical structure of the analyte.

Caption: General workflow for an NMR experiment.

Caption: Chemical structure of the title compound.

An In-depth Technical Guide to the FTIR and Mass Spectrometry of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the anticipated Fourier-Transform Infrared (FTIR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) characteristics of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Due to the limited availability of public experimental data for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. It includes detailed experimental protocols for sample analysis, predicted data tables for key spectral features, and workflow diagrams to guide researchers in their analytical endeavors.

Introduction

This compound is a complex aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its multifaceted substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts unique electronic and steric properties, making it a valuable building block for novel molecular entities. Accurate analytical characterization is paramount for its use in synthesis and drug development. This guide focuses on two primary analytical techniques: FTIR spectroscopy for the identification of functional groups and Mass Spectrometry for molecular weight confirmation and structural elucidation through fragmentation analysis.

Predicted FTIR Spectral Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be complex, with characteristic absorption bands for the aldehyde, aromatic ring, and carbon-halogen bonds.

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2850-2880 | Weak | C-H Stretch | Aldehyde (-CHO) |

| 2720-2750 | Weak | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) |

| 1705-1725 | Strong | C=O Stretch | Aromatic Aldehyde |

| 1580-1610 | Medium | C=C Stretch | Aromatic Ring |

| 1450-1500 | Medium | C=C Stretch | Aromatic Ring |

| 1200-1300 | Strong | C-F Stretch (Asymmetric) | Trifluoromethyl (-CF₃) |

| 1100-1200 | Strong | C-F Stretch (Symmetric) & Aromatic C-F Stretch | Trifluoromethyl (-CF₃) & Aryl-F |

| 1000-1050 | Medium | C-Br Stretch | Aryl-Br |

| 800-900 | Strong | C-H Bend (out-of-plane) | Substituted Aromatic Ring |

Note: The exact positions of the peaks can be influenced by the electronic interplay of the various substituents on the aromatic ring.

Predicted Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a high-energy ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

3.1. Molecular Ion Peak

The molecular formula of this compound is C₈H₃BrF₄O. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a doublet (M⁺ and M+2) of nearly equal intensity.

-

M⁺ (with ⁷⁹Br): m/z = 270

-

M+2 (with ⁸¹Br): m/z = 272

3.2. Predicted Fragmentation Pattern

Aromatic aldehydes typically undergo characteristic fragmentation pathways. The fragmentation of this molecule will be influenced by the presence of the halogen and trifluoromethyl substituents.

Table 2: Predicted Major Fragment Ions in the EI-Mass Spectrum

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Fragment Ion | Neutral Loss |

| 269 | 271 | [M-H]⁺ | H• |

| 241 | 243 | [M-CHO]⁺ | CHO• |

| 222 | 224 | [M-CHO-F]⁺ | CHO•, F• |

| 201 | 201 | [M-Br]⁺ | Br• |

| 173 | 173 | [M-Br-CO]⁺ | Br•, CO |

| 145 | 145 | [C₇H₃F₃]⁺ | Br•, CO, F• |

| 122 | 122 | [M-Br-CF₃]⁺ | Br•, CF₃• |

| 69 | 69 | [CF₃]⁺ | C₇H₃BrFO• |

Experimental Protocols

The following are generalized protocols for the analysis of a solid sample like this compound.

4.1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly aligned and the crystal surface is clean.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform a background correction on the acquired sample spectrum.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

GC-MS is a suitable technique for volatile and thermally stable compounds.

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 50°C for 2 minutes, then ramp up to 280°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-500.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for FTIR and MS analysis.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Caption: Workflow for GC-MS analysis of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected FTIR and mass spectral characteristics of this compound. The provided protocols and predictive data serve as a valuable resource for researchers in planning and executing the analytical characterization of this and similar complex aromatic compounds. Experimental verification of these predictions is essential for definitive structural confirmation.

An In-depth Technical Guide on 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde: Properties and Methodologies

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the properties and applications of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. This document outlines the available data on its solubility, provides detailed experimental protocols for its analysis, and illustrates its utility as a chemical intermediate.

Core Data Presentation

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1291487-26-7 | [1][2][3][4] |

| Molecular Formula | C₈H₃BrF₄O | [1][4] |

| Molecular Weight | 271.01 g/mol | [1][4] |

| Purity | Typically ≥97% | [1][3] |

Solubility Data

| Solvent | Expected Qualitative Solubility |

| Water | Sparingly soluble to insoluble |

| Diethyl Ether | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetonitrile | Soluble |

| Hexanes | Sparingly soluble |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

Experimental Protocols

As specific experimental data for the solubility of this compound is unavailable, a general protocol for determining the solubility of a solid organic compound is provided below. This method can be used to generate the necessary data in a laboratory setting.

General Protocol for a Qualitative Solubility Test

This protocol is used to classify the solubility of a compound in various solvents.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and a selection of organic solvents (e.g., methanol, dichloromethane, hexanes).

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Observe the mixture. If the solid has completely dissolved, the compound is classified as "soluble" in that solvent at approximately 20-30 mg/mL.

-

If the solid has not completely dissolved, the compound is classified as "sparingly soluble" or "insoluble".

-

For aqueous solutions (water, HCl, NaOH, NaHCO₃), a change in pH can also be noted using litmus paper to identify acidic or basic properties of the compound.[5]

General Protocol for Quantitative Solubility Determination (Flask Method)

This protocol is used to determine the precise solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Chosen solvent

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate analytical method (e.g., HPLC-UV or GC-FID).

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Seal the vials and place them in a constant temperature shaker bath. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours), ensuring continuous agitation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of the compound in the saturated solution.

-

Calculate the solubility from the determined concentration and the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the quantitative determination of solubility.

Synthetic Utility of this compound

As a versatile building block, this compound can undergo various chemical transformations. The diagram below illustrates a general reductive amination reaction, a common process in drug discovery.[1]

References

- 1. This compound | 1291487-26-7 | Benchchem [benchchem.com]

- 2. 1291487-26-7|this compound|BLD Pharm [bldpharm.com]

- 3. Buy Online - this compound - 98%, high purity , CAS No.1291487-26-7 - We Deliver Worldwide [allschoolabs.com]

- 4. CAS:1291487-26-7, this compound-毕得医药 [bidepharm.com]

- 5. scribd.com [scribd.com]

The Ascending Trajectory of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde Derivatives in Therapeutic Research

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

The unique structural attributes of 5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, a highly functionalized aromatic building block, have positioned it as a molecule of significant interest in medicinal chemistry. Its derivatives are increasingly being explored for a range of therapeutic applications, owing to the synergistic effects of its bromine, fluorine, and trifluoromethyl substituents. These groups are known to modulate crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide synthesizes the current understanding of the biological activities of derivatives synthesized from this core scaffold, offering insights into their potential as anticancer and antimicrobial agents. While direct research on derivatives of this compound is emerging, this paper draws upon data from closely related analogues to provide a representative overview of their therapeutic promise.

Quantitative Biological Activity of Benzaldehyde Derivatives

The exploration of benzaldehyde derivatives has yielded a wealth of quantitative data, particularly concerning their anticancer and antimicrobial properties. The following tables summarize key findings from studies on compounds structurally analogous to derivatives of this compound, providing a comparative perspective on their potency.

Table 1: In Vitro Anticancer Activity of Analogous Benzaldehyde Derivatives

| Derivative Class | Compound/Cell Line | Assay Type | IC50 (µM) | Reference |

| Schiff Bases | 5-FU-BA vs. SW480 | MTT Assay | 6.47 | [1] |

| 5-FU-HBA vs. SW480 | MTT Assay | 10.22 | [1] | |

| Compound 34 vs. SMMC-7721 | WST-8 Assay | 2.84 | [2] | |

| Compound 35 vs. MCF-7 | WST-8 Assay | 4.56 | [2] | |

| Compound 36 vs. MCF-7 | WST-8 Assay | 4.25 | [2] | |

| Hydrazones | Compound 7c vs. MCF-7 | MTT Assay | 7.17 | [3] |

| Compound 7d vs. MCF-7 | MTT Assay | 2.93 | [3] | |

| Compound 7d vs. VEGFR-2 | Enzyme Inhibition | 0.503 | [3] | |

| Chalcones | Compound 13 vs. S. aureus | MIC | 15.6 µg/mL | [4] |

| Compound 14 vs. S. aureus | MIC | 7.81 µg/mL | [4] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC: Minimum Inhibitory Concentration.

Table 2: In Vitro Antimicrobial Activity of Analogous Benzaldehyde Derivatives

| Derivative Class | Compound/Microorganism | MIC (µg/mL) | Reference |

| Hydrazones | N-acylhydrazone 9 vs. B. subtilis | 62.50 | [5] |

| N-acylhydrazone 9 vs. P. aeruginosa | 62.50 | [5] | |

| Chalcones | Compound 13 vs. S. aureus | 15.6 | [4] |

| Compound 14 vs. S. aureus | 7.81 | [4] | |

| Compound 13 vs. C. albicans | 15.6 | [4] | |

| Compound 14 vs. C. albicans | 15.6 | [4] |

Detailed Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established laboratory procedures. The following sections provide detailed methodologies for the synthesis of Schiff base and hydrazone derivatives, as well as for the widely used MTT cytotoxicity assay.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline derivative)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the Schiff base product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the hydrazine derivative (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the formation of the product by TLC.

-

The resulting hydrazone precipitate is collected by filtration, washed with cold ethanol, and dried.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) is also included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value by plotting the cell viability against the compound concentration.

Visualizing Molecular Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Caption: Postulated inhibitory effect on a generic receptor tyrosine kinase pathway.

The continued investigation into the derivatives of this compound holds significant promise for the discovery of novel therapeutic agents. The data from analogous compounds suggest that these derivatives are likely to exhibit potent biological activities. Further focused research is warranted to synthesize and screen a library of these specific compounds to fully elucidate their therapeutic potential and mechanisms of action.

References

reactivity of the aldehyde group in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct electronic properties that modulate the reactivity of the entire molecule. The aldehyde group, in particular, serves as a versatile and reactive handle for a wide array of chemical transformations.[1] This guide provides a detailed technical overview of the reactivity of this aldehyde moiety, focusing on its participation in key synthetic reactions.

Electronic and Steric Effects on Aldehyde Reactivity

The is governed by the interplay of inductive and resonance effects from the substituents on the benzene ring.

-

Carbonyl Electrophilicity: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond.

-

Electron-Withdrawing Groups: The fluorine atom (ortho), the trifluoromethyl group (meta), and the bromine atom (para to the fluorine) are all electron-withdrawing. These groups, particularly the potent trifluoromethyl group, significantly increase the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde highly susceptible to attack by nucleophiles.

-

Steric Hindrance: The ortho-fluorine atom introduces some steric hindrance around the carbonyl group, which can influence the approach of bulky nucleophiles. However, for most common reagents, this effect is minimal and the electronic activation dominates.

Caption: Electronic influence of substituents on the aldehyde group.

Key Reactions of the Aldehyde Group

The activated aldehyde group readily participates in several fundamental organic transformations, including reduction, oxidation, reductive amination, and carbon-carbon bond-forming reactions.

Reduction to Primary Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol, using mild hydride-based reducing agents.

Quantitative Data: While specific yield data for the reduction of this compound is not readily available in published literature, reductions of similar substituted benzaldehydes with sodium borohydride typically proceed in high yield (>90%).

| Parameter | Condition |

| Reactants | This compound, Sodium Borohydride (NaBH₄) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% (estimated) |

Experimental Protocol (Representative):

-

Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~5-6.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol, which can be purified by column chromatography if necessary.

Caption: General experimental workflow for the reduction of the aldehyde.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to form 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid using common oxidizing agents.

Quantitative Data:

| Parameter | Condition |

| Reactants | This compound, Potassium Permanganate (KMnO₄) |

| Solvent | Acetone/Water mixture |

| Temperature | 0 °C to Reflux |

| Typical Yield | Moderate to High (60-85%) |

Experimental Protocol (Representative):

-

Suspend this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.5 eq) in water, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the purple color disappears.

-

Cool the reaction to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

-

Wash the filter cake with a small amount of warm water.

-

Acidify the combined filtrate to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Reductive Amination

This powerful transformation allows for the synthesis of secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent. The reaction proceeds via an in-situ formed imine or iminium ion, which is then reduced.

Quantitative Data: Yields for reductive amination are highly dependent on the amine and reducing agent used. For electron-deficient aldehydes, yields are often very good.

| Parameter | Condition |

| Reactants | Aldehyde (1.0 eq), Amine (1.1 eq), Reducing Agent (1.5 eq) |

| Reducing Agents | Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN) |

| Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) |

| Temperature | Room Temperature |

| Typical Yield | 70-95% |

Experimental Protocol (Representative using NaBH(OAc)₃):

-

To a stirred solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in anhydrous dichloromethane (DCM), add acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.

-

Continue stirring at room temperature for 3-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting amine product by column chromatography or crystallization.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent). The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide.

Quantitative Data: The Wittig reaction of electron-deficient aldehydes, such as perfluorohalogenated benzaldehydes, can be challenging. Yields for analogous systems have been reported in the range of 30-55%.[2]

| Parameter | Condition |

| Reactants | Aldehyde, Phosphonium Salt (e.g., (Ph)₃P⁺CH₂R Br⁻), Strong Base |

| Base | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Potassium t-butoxide (t-BuOK) |

| Solvent | Anhydrous Tetrahydrofuran (THF), Diethyl ether |

| Temperature | -78 °C to Room Temperature |

| Typical Yield | 30-60% (estimated for this substrate) |

Experimental Protocol (Representative):

-

Suspend a methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. A characteristic color change (often to orange or deep red) indicates ylide formation.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the resulting ylide solution to -78 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product via column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

The aldehyde group of this compound is a highly activated and synthetically valuable functional group. The strong electron-withdrawing nature of the ring substituents renders it exceptionally electrophilic and amenable to a variety of transformations crucial for the synthesis of complex molecules. Its predictable reactivity in reduction, oxidation, reductive amination, and Wittig reactions makes it a key intermediate for constructing novel chemical entities in drug discovery and advanced materials development. Researchers can leverage this reactivity to introduce diverse functionalities and build molecular complexity.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the electrophilic aromatic substitution (EAS) of 2-fluoro-3-(trifluoromethyl)benzaldehyde. This guide, therefore, provides a theoretical framework for predicting the regioselectivity of such reactions based on the established principles of physical organic chemistry. The information herein is intended for theoretical and planning purposes and should not be substituted for rigorous experimental validation.

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The interplay of the fluoro, trifluoromethyl, and benzaldehyde groups creates a complex electronic environment that dictates the regiochemical outcome of electrophilic aromatic substitution reactions. Understanding these directing effects is crucial for the rational design of synthetic routes to novel derivatives. This technical guide provides a detailed analysis of the anticipated reactivity and regioselectivity of 2-fluoro-3-(trifluoromethyl)benzaldehyde in key EAS reactions.

Analysis of Substituent Effects

The regioselectivity of electrophilic attack on the benzene ring of 2-fluoro-3-(trifluoromethyl)benzaldehyde is determined by the cumulative electronic effects of the three substituents: the fluoro (-F) group at position 2, the trifluoromethyl (-CF3) group at position 3, and the aldehyde (-CHO) group at position 1.

-

Fluoro Group (-F): The fluorine atom is an ortho, para-directing group.[1] It is deactivating due to its strong electron-withdrawing inductive effect (-I), but its lone pairs can participate in resonance, donating electron density to the ring (+M effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine.

-

Trifluoromethyl Group (-CF3): The trifluoromethyl group is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms.[2] It is a strong deactivating and meta-directing group.[2]

-

Aldehyde Group (-CHO): The aldehyde group is also a deactivating, meta-directing group.[3] It withdraws electron density from the ring through both inductive and resonance effects (-I and -M).

Combined Directing Effects:

In a polysubstituted ring, the directing effects of the substituents can either reinforce or oppose each other. In the case of 2-fluoro-3-(trifluoromethyl)benzaldehyde, all three substituents are deactivating, making the ring significantly less reactive towards electrophiles than benzene.

To predict the site of substitution, we must consider the positions activated or deactivated by each group:

-

-CHO (at C1): Directs meta to C3 and C5.

-

-F (at C2): Directs ortho to C1 and C3, and para to C5.

-

-CF3 (at C3): Directs meta to C1 and C5.

The positions on the ring are C4, C5, and C6. Let's analyze the directing effects on these available positions:

-

Position C4: This position is ortho to the -CF3 group and meta to the -F group. The powerful deactivating nature of the adjacent -CF3 group makes this position highly unfavorable for electrophilic attack.

-

Position C5: This position is meta to both the -CHO and -CF3 groups, and para to the -F group. The meta-directing effects of the two strongly deactivating groups (-CHO and -CF3) and the para-directing effect of the deactivating -F group converge on this position. This makes C5 the most likely site for electrophilic substitution .

-

Position C6: This position is ortho to the -CHO group and meta to the -CF3 group. While it is meta to a strong deactivator, it is ortho to another, making it less favorable than C5.

Therefore, the substitution is strongly predicted to occur at the C5 position .

Predicted Regioselectivity in Key EAS Reactions

Based on the analysis of substituent effects, the major product of electrophilic aromatic substitution on 2-fluoro-3-(trifluoromethyl)benzaldehyde is expected to be the 5-substituted isomer.

Nitration

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield 2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde . Due to the highly deactivated nature of the ring, forcing conditions (e.g., higher temperatures, stronger nitrating agents) may be required, which could lead to lower yields and potential side reactions.

Halogenation

Halogenation (e.g., with Br2/FeBr3 or Cl2/AlCl3) is predicted to produce 5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde or 5-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde , respectively. The deactivation of the ring will likely necessitate the use of a Lewis acid catalyst.

Sulfonation

Sulfonation with fuming sulfuric acid (H2SO4/SO3) is expected to yield 2-fluoro-3-(trifluoromethyl)benzaldehyde-5-sulfonic acid . This reaction is often reversible, and the reaction conditions would need to be carefully controlled.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated aromatic rings.[4] The presence of three deactivating groups on 2-fluoro-3-(trifluoromethyl)benzaldehyde makes it a very poor substrate for these reactions. It is highly probable that Friedel-Crafts reactions will not proceed under standard conditions.

Data Presentation

As no experimental data for the electrophilic aromatic substitution of 2-fluoro-3-(trifluoromethyl)benzaldehyde has been found in the searched literature, a table of quantitative data cannot be provided. The predictions are based on established chemical principles.

Experimental Protocols

Detailed experimental protocols for the electrophilic aromatic substitution of 2-fluoro-3-(trifluoromethyl)benzaldehyde are not available in the reviewed scientific literature. Researchers planning to perform these reactions should start with standard procedures for the corresponding EAS reaction on deactivated aromatic substrates and optimize the conditions (temperature, reaction time, stoichiometry, and catalyst) based on reaction monitoring.

Visualizations

Directing Effects of Substituents

Caption: Directing effects of substituents on 2-fluoro-3-(trifluoromethyl)benzaldehyde.

Predicted Reaction Pathway for Nitration

Caption: Predicted pathway for the nitration of 2-fluoro-3-(trifluoromethyl)benzaldehyde.

Conclusion

The electrophilic aromatic substitution of 2-fluoro-3-(trifluoromethyl)benzaldehyde presents a challenging yet predictable synthetic problem. The combined deactivating and directing effects of the fluoro, trifluoromethyl, and aldehyde groups strongly favor electrophilic attack at the C5 position. While experimental data is currently lacking, this theoretical analysis provides a solid foundation for researchers and drug development professionals to design synthetic strategies for novel derivatives of this important scaffold. It is imperative that any synthetic work based on these predictions be accompanied by careful experimental design, monitoring, and characterization to validate the theoretical outcomes.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. youtube.com [youtube.com]

- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is a versatile and highly functionalized synthetic building block crucial in the development of novel kinase inhibitors.[1] Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and electron-withdrawing fluorine and trifluoromethyl groups, offers a powerful platform for scaffold diversification in medicinal chemistry. The trifluoromethyl moiety, in particular, is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The strategic use of this compound allows for the synthesis of diverse heterocyclic compounds that can effectively target the ATP-binding site of various kinases.

This document provides detailed application notes and experimental protocols for the synthesis of a representative pyrazolopyrimidine-based kinase inhibitor using this compound as a key starting material.

Key Applications

The unique chemical features of this compound make it a valuable starting material for the synthesis of a variety of kinase inhibitor scaffolds, including but not limited to:

-

Pyrazolopyrimidines: These are a well-established class of kinase inhibitors, and the aldehyde functionality can be used to construct the pyrimidine ring.

-

Imidazopyridines and Imidazopyrimidines: The aldehyde can be incorporated into the synthesis of these privileged scaffolds in medicinal chemistry.

-

Substituted Pyridines and Pyrimidines: The bromo- and fluoro-substituents serve as handles for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the exploration of structure-activity relationships (SAR).

Signaling Pathway: A Representative Kinase Target

Many kinase inhibitors target signaling pathways that are constitutively activated in cancer cells, such as the PI3K/AKT/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for a synthesized inhibitor.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a synthesized kinase inhibitor.

Experimental Protocols

The following protocols describe a representative multi-step synthesis of a pyrazolopyrimidine-based kinase inhibitor.

Synthetic Workflow Overview

The overall synthetic strategy involves a condensation reaction to form a key intermediate, followed by a Suzuki coupling to introduce further diversity.

Caption: General synthetic workflow for the preparation of a pyrazolopyrimidine-based kinase inhibitor.

Step 1: Synthesis of 4-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine

This step involves the condensation of the starting benzaldehyde with an aminopyrazole to form the core pyrazolopyrimidine scaffold.

Materials:

-

This compound

-

3-Amino-1H-pyrazole

-

Ethanol (anhydrous)

-

Acetic acid (glacial)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazolopyrimidine intermediate.

Table 1: Reaction Parameters for Step 1

| Parameter | Value |

| Starting Material | This compound |

| Reagent | 3-Amino-1H-pyrazole |

| Solvent | Anhydrous Ethanol |

| Catalyst | Glacial Acetic Acid |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 12-18 hours |

| Typical Yield | 65-75% |

Step 2: Suzuki-Miyaura Cross-Coupling for Final Product Synthesis

This step utilizes the bromine atom on the pyrazolopyrimidine intermediate for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety.

Materials:

-

4-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine (from Step 1)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane and water, 4:1)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

To a Schlenk flask, add the pyrazolopyrimidine intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (1,4-dioxane and water).

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Table 2: Reaction Parameters for Step 2

| Parameter | Value |

| Starting Material | 4-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine |

| Reagent | Arylboronic Acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 90-100 °C |

| Reaction Time | 8-12 hours |

| Typical Yield | 70-85% |

Data Presentation

The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases. The results are typically presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 3: In Vitro Kinase Inhibitory Activity of a Representative Compound

| Kinase Target | IC₅₀ (nM) |

| PI3Kα | 15 |

| PI3Kβ | 150 |

| PI3Kδ | 8 |

| PI3Kγ | 95 |

| mTOR | 25 |

| ABL1 | >1000 |

| SRC | >1000 |

Note: The data presented in this table is representative and for illustrative purposes only. Actual values will vary depending on the specific final compound synthesized and the assay conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this document provide a general framework for the synthesis of a pyrazolopyrimidine-based inhibitor. The strategic use of this starting material, combined with modern synthetic methodologies, enables the efficient generation of diverse compound libraries for hit-to-lead optimization in drug discovery programs. Researchers and drug development professionals can leverage the unique reactivity of this compound to explore new chemical space and develop potent and selective kinase inhibitors for the treatment of various diseases.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is a valuable and versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring distinct electronic and steric properties, makes it an ideal substrate for creating complex biaryl aldehydes, which serve as key intermediates in numerous drug discovery programs.[1]

The presence of the trifluoromethyl (CF₃) group is particularly significant in pharmaceutical development, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] These application notes provide detailed protocols and key considerations for successfully employing this compound in Suzuki-Miyaura coupling reactions to generate diverse molecular scaffolds.

General Reaction Scheme

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base.

Caption: General scheme of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Key Considerations for Successful Coupling

Several factors must be optimized to achieve high yields and purity due to the unique electronic nature of the substrate.

-

Substrate Reactivity: The this compound substrate contains strongly electron-withdrawing fluorine and trifluoromethyl groups. While these groups can deactivate the aromatic ring, they also make the carbon-bromine bond more susceptible to the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[1][3][4]

-

Catalyst and Ligand Selection: The deactivating effect of the CF₃ group necessitates the use of highly active palladium catalyst systems.[1] Modern systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective in overcoming these challenges and promoting efficient coupling.[1][5]

-

Choice of Base and Solvent: The selection of base and solvent is critical. Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used.[5][6] A mixed solvent system, often an organic solvent like toluene, dioxane, or THF with water, is typically employed to facilitate the dissolution of both the organic and inorganic reagents.[5][7]

Catalytic Cycle and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[4][5]

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental procedure follows a logical sequence from reagent preparation to product isolation.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar, electron-deficient aryl halides.[5]

Materials & Equipment:

-

This compound (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (2.0 eq)

-

Anhydrous Toluene and Degassed Water (e.g., 10:1 v/v)

-

Dry Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stir bar and stirrer/hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes by evacuating and backfilling three times.

-

Under a positive pressure of inert gas, add anhydrous toluene and degassed water via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl aldehyde.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly shorten reaction times and is suitable for high-throughput synthesis.[6]

Materials & Equipment:

-

This compound (1.0 eq)

-

Arylboronic Acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Ethanol or Dioxane/Water (4:1 v/v)

-

Microwave reaction vial with a small magnetic stir bar

-

Microwave reactor

Procedure:

-

Add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃ to a microwave reaction vial.

-

Add the chosen solvent (e.g., ethanol) to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.

-